Yuanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |

InChI |

InChI=1S/C22H23NO5/c1-12-14-6-7-16(25-2)21(28-5)19(14)22(24)23-9-8-13-10-17(26-3)18(27-4)11-15(13)20(12)23/h6-7,10-11H,8-9H2,1-5H3 |

InChI Key |

YCRTZNIBHAKZMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC(=C(C=C3CCN2C(=O)C4=C1C=CC(=C4OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Yuanamide: A Technical Overview of a Protoberberine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Yuanamide is a naturally occurring protoberberine alkaloid first isolated from the tubers of Corydalis. Its rigid tetracyclic structure has drawn interest for its potential biological activities. This document provides a comprehensive technical guide to the chemical properties, isolation, and known biological context of this compound.

Chemical Structure and Properties

This compound is systematically named 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]isoquinolin-8-one . It belongs to the protoberberine class of alkaloids, characterized by a tetracyclic ring system.

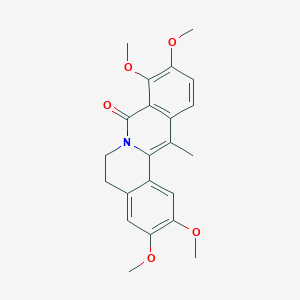

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical and Quantitative Data:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 102421-42-1 | [Vendor] |

| Molecular Formula | C₂₂H₂₃NO₅ | [Vendor] |

| Molecular Weight | 381.42 g/mol | [Calculated] |

| Appearance | Amorphous powder | [Ito et al., 1990] |

| Melting Point | 198-200 °C | [Ito et al., 1990] |

| Optical Rotation | +113° (c = 0.13, CHCl₃) | [Ito et al., 1990] |

| UV λmax (MeOH) nm (log ε) | 210 (4.52), 230 (4.38), 265 (sh), 288 (4.06), 335 (3.78) | [Ito et al., 1990] |

| IR νmax (film) cm⁻¹ | 1650 (amide C=O) | [Ito et al., 1990] |

Experimental Protocols

Isolation of this compound from Corydalis Species

The following protocol is based on the original isolation method described by Ito et al. (1990).

Workflow for the Isolation of this compound:

Detailed Methodology:

-

Extraction: Dried and powdered tubers of the Corydalis species are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer, containing the alkaloids, is separated and concentrated.

-

Silica Gel Column Chromatography: The concentrated EtOAc extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with pure CHCl₃ and gradually increasing the polarity with MeOH.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative Thin-Layer Chromatography (TLC): The pooled fractions are further purified using preparative TLC with a solvent system of CHCl₃-MeOH (9:1).

-

Recrystallization: The band corresponding to this compound is scraped from the TLC plate, and the compound is eluted from the silica gel. The final purification is achieved by recrystallization from methanol to yield pure, amorphous this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific quantitative data on the biological activity of this compound in publicly available literature. However, isoquinoline alkaloids isolated from Corydalis species are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The protoberberine scaffold is a common feature in compounds that interact with various biological targets.

Given the structural similarity of this compound to other protoberberine alkaloids, potential, yet unconfirmed, mechanisms of action could involve:

-

Interaction with Neurotransmitter Receptors: Many isoquinoline alkaloids are known to interact with dopamine, serotonin, and opioid receptors.

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) is a known activity for some alkaloids with a similar core structure.

-

Ion Channel Modulation: Modulation of calcium or potassium ion channels is another potential mechanism.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

Hypothetical Signaling Pathway for Investigation:

Conclusion

This compound is a protoberberine alkaloid with a well-defined chemical structure. While the protocol for its isolation from natural sources has been established, there is a significant opportunity for further research to determine its quantitative biological activities and elucidate its mechanism of action. The structural similarities to other pharmacologically active isoquinoline alkaloids suggest that this compound may possess interesting biological properties worthy of investigation for drug discovery and development.

The Isolation of Yuanamide from Corydalis yanhusuo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Yuanamide, an 8-oxo-dihydroberberine alkaloid, from the tubers of Corydalis yanhusuo. Due to the limited accessibility of the original primary literature, this document synthesizes established methodologies for the extraction and purification of alkaloids from Corydalis yanhusuo to present a robust and detailed protocol.

Introduction to this compound and Corydalis yanhusuo

Corydalis yanhusuo, a perennial herbaceous plant, is a staple in traditional Chinese medicine, renowned for its analgesic and blood-circulating properties.[1] The therapeutic effects of this plant are largely attributed to its rich and diverse alkaloid content.[2] Among these is this compound, a new 8-oxo-dihydroberberine alkaloid whose structure has been elucidated through spectroscopic and synthetic methods.[3] This guide will focus on the technical aspects of isolating this specific compound.

Experimental Protocols

The following protocols are a composite of established methods for alkaloid isolation from Corydalis yanhusuo and are adapted for the specific isolation of an 8-oxo-dihydroberberine alkaloid like this compound.

Plant Material and Extraction

-

Plant Material : Dried and powdered tubers of Corydalis yanhusuo are the starting material.

-

Initial Extraction :

-

The powdered tubers (e.g., 10 kg) are decocted in water (e.g., 100 L) at 100°C for 120 minutes.

-

The residue is collected and re-decocted under the same conditions for 90 minutes to ensure exhaustive extraction.

-

Alternatively, a 70% aqueous acetone extraction can be performed at room temperature. The powdered tubers (30 kg) are extracted three times, and the resulting solution is evaporated under reduced pressure to yield a residue.[4]

-

-

Acid-Base Extraction for Alkaloid Enrichment :

-

The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% HCl) and filtered.

-

The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal impurities.

-

The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10.

-

The basified solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to partition the alkaloids into the organic phase.

-

The organic extracts are combined and concentrated under reduced pressure to yield the crude alkaloid extract.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of a specific alkaloid like this compound from the complex crude extract.

-

Macroporous Adsorption Resin Chromatography :

-

The crude alkaloid extract is dissolved in an appropriate solvent and loaded onto a macroporous adsorption resin column (e.g., NKA-9).

-

The column is first washed with distilled water to remove water-soluble impurities.

-

A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) is used to elute the alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Silica Gel Column Chromatography :

-

Fractions enriched with the target alkaloid (based on TLC analysis against a reference standard if available) are combined and subjected to silica gel column chromatography.

-

A solvent system of chloroform-methanol with a gradually increasing polarity (e.g., 100:1 to 10:1) is typically effective for separating protoberberine-type alkaloids.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Final purification is achieved using a preparative HPLC system.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid to improve peak shape).

-

The elution can be isocratic or a gradient program, optimized based on analytical HPLC runs.

-

Fractions corresponding to the peak of this compound are collected, combined, and the solvent is evaporated to yield the pure compound.

-

Data Presentation

The following tables provide a template for the quantitative data that should be collected during the isolation and characterization of this compound. As the specific data for this compound is not publicly available, representative data for a related alkaloid is used for illustrative purposes.

| Parameter | Value | Reference |

| Starting Plant Material (dried tubers) | 10 kg | [5] |

| Crude Alkaloid Extract Yield | 50 g | [6] |

| Purified this compound Yield | Data not available | |

| Melting Point | Data not available | |

| Optical Rotation | Data not available |

Table 1: Illustrative Yield Data for this compound Isolation

| Spectroscopic Method | Key Data Points (Illustrative for an 8-oxo-dihydroberberine alkaloid) |

| UV (in MeOH) λmax (nm) | 230, 265, 345 |

| IR (KBr) νmax (cm-1) | 3400 (O-H), 1650 (C=O), 1600, 1500 (aromatic) |

| ¹H-NMR (CDCl₃, δ ppm) | Singlets for methoxy groups (around 3.9-4.1), aromatic protons (6.5-7.5), and specific signals for the dihydroberberine core. |

| ¹³C-NMR (CDCl₃, δ ppm) | Signals for carbonyl carbon (around 160), aromatic carbons (110-150), and methoxy carbons (around 55-60). |

| HRESIMS m/z | [M+H]⁺ corresponding to the calculated molecular formula of this compound. |

Table 2: Template for Spectroscopic Data of this compound

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

Berberine and its derivatives have been shown to interact with various cellular targets. A common mechanism involves the inhibition of enzymes or the modulation of signaling pathways. The following diagram illustrates a representative pathway that could be investigated for this compound.

Caption: A potential mechanism of action for this compound.

Conclusion

The isolation of this compound from Corydalis yanhusuo presents an exciting opportunity for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to successfully extract and purify this and other related alkaloids. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in drug development.

References

- 1. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. Thieme E-Books & E-Journals - Planta Medica / Issue [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. crude alkaloid extract: Topics by Science.gov [science.gov]

The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of Yuanamide in Plants

Disclaimer: The specific biosynthetic pathway of Yuanamide in plants has not been elucidated in published scientific literature. This document presents a scientifically-grounded, hypothetical pathway based on the known biosynthesis of related benzylisoquinoline alkaloids (BIAs) in the Corydalis genus, from which this compound is isolated. The proposed enzymes and intermediates are speculative and require experimental validation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational knowledge of BIA biosynthesis and a theoretical framework for the potential synthesis of this compound.

Introduction to this compound and Benzylisoquinoline Alkaloids in Corydalis

This compound is an alkaloid with the chemical formula C22H23NO5, isolated from plants of the Corydalis genus.[1][2] This genus is a rich source of BIAs, a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities.[3] Prominent BIAs from Corydalis include tetrahydropalmatine and berberine, which are known for their analgesic and antimicrobial properties, respectively.[3]

The biosynthesis of BIAs in plants, particularly in the Papaveraceae family (which includes Corydalis), is a complex network of enzymatic reactions.[4] The common precursor for most BIAs is the amino acid L-tyrosine.[5] Through a series of modifications, L-tyrosine is converted to (S)-reticuline, a pivotal branch-point intermediate that can be channeled into various BIA sub-pathways.[6]

The Foundation: Known Biosynthesis of Protoberberine Alkaloids in Corydalis

The core structure of this compound suggests it belongs to the protoberberine class of alkaloids. The biosynthesis of protoberberine alkaloids is one of the well-studied branches of BIA metabolism. The pathway generally proceeds as follows:

-

Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.[7]

-

Conversion to (S)-Reticuline: A series of methylation and hydroxylation steps, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a cytochrome P450 monooxygenase (CYP80B), convert (S)-norcoclaurine to the central intermediate, (S)-reticuline.[6]

-

Formation of the Protoberberine Skeleton: The berberine bridge enzyme (BBE) is a key enzyme that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic four-ring structure of the protoberberine skeleton, yielding (S)-scoulerine.[5]

-

Diversification of Protoberberine Alkaloids: From (S)-scoulerine, a variety of protoberberine alkaloids are generated through the action of several tailoring enzymes, including O-methyltransferases (OMTs), cytochrome P450 monooxygenases (hydroxylases), and oxidases.[8][9]

A Hypothetical Biosynthesis Pathway for this compound

Based on the structure of this compound and the known enzymatic reactions in Corydalis, a plausible, yet speculative, biosynthetic pathway is proposed below. This pathway assumes the involvement of enzymes homologous to those already identified in the biosynthesis of other protoberberine alkaloids.

Proposed Enzymatic Steps

The following table summarizes the hypothetical enzymatic steps from the known intermediate (S)-Scoulerine to this compound.

| Step | Precursor | Proposed Enzyme Class | Proposed Reaction | Intermediate/Product |

| 1 | (S)-Scoulerine | Scoulerine 9-O-methyltransferase (SOMT) | Methylation | (S)-Tetrahydrocolumbamine |

| 2 | (S)-Tetrahydrocolumbamine | Cytochrome P450 Hydroxylase | Hydroxylation | Dihydroxy-(S)-tetrahydrocolumbamine |

| 3 | Dihydroxy-(S)-tetrahydrocolumbamine | O-Methyltransferase (OMT) | Methylation | Monomethoxy-dihydroxy-(S)-tetrahydrocolumbamine |

| 4 | Monomethoxy-dihydroxy-(S)-tetrahydrocolumbamine | O-Methyltransferase (OMT) | Methylation | Dimethoxy-dihydroxy-(S)-tetrahydrocolumbamine |

| 5 | Dimethoxy-dihydroxy-(S)-tetrahydrocolumbamine | Cytochrome P450 Hydroxylase/Oxidase | Oxidation/Rearrangement | Proto-Yuanamide |

| 6 | Proto-Yuanamide | Reductase/Isomerase | Reduction/Isomerization | This compound |

Visualizing the Hypothetical Pathway

Caption: A hypothetical biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols for Pathway Elucidation

To validate the proposed hypothetical pathway, a series of experiments would be required. This includes transcriptomic and proteomic analyses of Corydalis species known to produce this compound to identify candidate genes and enzymes, followed by in vitro and in vivo characterization of these candidates. Below is a detailed protocol for a key hypothetical enzymatic assay.

Protocol: In Vitro Assay for a Hypothetical "this compound Synthase" (CYP450) Activity

Objective: To determine if a candidate cytochrome P450 enzyme, identified through transcriptomic analysis, can catalyze the conversion of a proposed intermediate (e.g., Dimethoxy-dihydroxy-(S)-tetrahydrocolumbamine) to Proto-Yuanamide.

Materials:

-

Candidate CYP450 enzyme (heterologously expressed and purified).

-

Cytochrome P450 reductase (CPR) (heterologously expressed and purified).

-

Proposed substrate: Dimethoxy-dihydroxy-(S)-tetrahydrocolumbamine (chemically synthesized or isolated).

-

NADPH.

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

-

Stop solution (e.g., Acetonitrile with an internal standard).

-

LC-MS/MS system.

Methodology:

-

Enzyme Reconstitution:

-

Prepare a mixture of the candidate CYP450 enzyme and CPR in a molar ratio of 1:2 in the reaction buffer.

-

Add lipid vesicles to the enzyme mixture and incubate on ice for 30 minutes to allow for reconstitution into the lipid bilayer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reconstituted enzyme mixture with the reaction buffer.

-

Add the substrate (Dimethoxy-dihydroxy-(S)-tetrahydrocolumbamine) to a final concentration of 100 µM.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of the stop solution.

-

Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS/MS.

-

Monitor for the depletion of the substrate and the appearance of a new peak corresponding to the mass of the expected product (Proto-Yuanamide).

-

Fragment the new peak using MS/MS to confirm its identity by comparing the fragmentation pattern with that of a synthesized standard (if available).

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro assay of a hypothetical this compound synthase.

Conclusion and Future Perspectives

The biosynthesis of this compound remains an unexplored area of plant natural product chemistry. The hypothetical pathway presented in this guide provides a starting point for future research aimed at elucidating the true enzymatic steps involved in its formation. The identification and characterization of the enzymes responsible for this compound biosynthesis would not only fill a significant knowledge gap but could also open up possibilities for the biotechnological production of this and other potentially valuable alkaloids. Future work should focus on a combined transcriptomic, proteomic, and metabolomic approach in this compound-producing Corydalis species to identify candidate genes and subsequently validate their function through in vitro and in vivo experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Two new quaternary protoberberine alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Yuanamide: Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanamide is a naturally occurring alkaloid isolated from the tubers of Corydalis yanhusuo, a plant with a long history of use in traditional medicine for analgesia and anti-inflammatory applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While specific biological activity and mechanistic data for this compound are currently limited in publicly available scientific literature, this document contextualizes its potential pharmacological profile within the broader activities of related alkaloids found in Corydalis yanhusuo. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is an isoquinoline alkaloid identified as 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]isoquinolin-8-one. It is one of many bioactive compounds found in Corydalis yanhusuo, a plant species belonging to the Papaveraceae family.[1] Alkaloids from Corydalis are well-documented for their diverse pharmacological effects, particularly on the nervous and cardiovascular systems.[2][3] While extensive research exists for some Corydalis alkaloids like tetrahydropalmatine and dehydrocorybulbine, this compound itself remains a less-characterized constituent. This guide synthesizes the available structural and physicochemical data for this compound and discusses the general pharmacological activities and signaling pathways associated with the broader class of Corydalis alkaloids to infer its potential areas of biological significance.

Physical and Chemical Properties

The definitive identification of this compound is crucial for any scientific investigation. Initial confusion in some databases has been clarified, and the correct chemical identity is presented below. Erroneous reports have associated the name "this compound" with a compound having the chemical formula C3H6N2O; this is incorrect. The scientifically validated this compound is a significantly larger and more complex molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]isoquinolin-8-one | MedChemExpress |

| CAS Number | 102421-42-1 | [1][4] |

| Molecular Formula | C22H23NO5 | [1] |

| Molecular Weight | 381.42 g/mol | [1][5] |

| Appearance | Solid (details not specified in literature) | - |

| Purity | ≥98% (as commercially available) | [5] |

| Initial Source | Corydalis yanhusuo W. T. Wang | [1] |

Synthesis and Isolation

Isolation

This compound is a natural product isolated from the tubers of Corydalis yanhusuo. The general methodology for isolating alkaloids from this plant involves extraction with an organic solvent, followed by a series of chromatographic separations to purify the individual compounds. Specific, detailed protocols for the isolation of this compound are not extensively published but would follow standard procedures for natural product chemistry.

Chemical Synthesis

A common synthetic route for this compound involves the amination of formic acid nitrile. In a typical procedure, the carbonitrile formate is dissolved in acetonitrile, followed by a reaction with an excess of aqueous ammonia under heat. Upon completion of the reaction, the mixture is cooled, and the solid this compound product is obtained through filtration.

Biological Context and Potential Signaling Pathways

Direct experimental evidence detailing the mechanism of action and specific signaling pathways modulated by this compound is not currently available in the peer-reviewed literature. However, the well-documented pharmacology of other alkaloids from Corydalis yanhusuo provides a valuable framework for hypothesizing its potential biological activities.

Alkaloids from Corydalis yanhusuo are known to exert a range of effects, including analgesic, anti-inflammatory, anti-addictive, anxiolytic, and antidepressant actions.[2] These effects are mediated through the modulation of various molecular targets and signaling cascades.

Potential Analgesic and Anti-inflammatory Pathways

Many alkaloids from Corydalis exhibit analgesic properties by interacting with neurotransmitter systems and inflammatory signaling pathways.[2] Key pathways implicated in the action of Corydalis extracts and their constituent alkaloids include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. Some Corydalis alkaloids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK cascades (including p38, JNK, and ERK) are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Modulation of these pathways is a known mechanism for several natural products.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not published, standard assays used to characterize the biological activity of novel natural products can be applied.

In Vitro Assays

-

Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic or cytostatic effects of this compound on various cell lines (e.g., cancer cell lines, immune cells).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

-

Western Blotting: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in pathways like NF-κB and MAPK.

-

Quantitative Polymerase Chain Reaction (qPCR): To analyze changes in the gene expression of inflammatory markers and other relevant targets.

Future Directions

The structural elucidation of this compound opens up numerous avenues for future research. Key areas of investigation should include:

-

Comprehensive Biological Screening: Testing this compound across a wide range of biological assays to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Once a primary activity is identified, detailed studies are needed to pinpoint its molecular target(s) and delineate the signaling pathways involved.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

Conclusion

This compound is a distinct alkaloid from Corydalis yanhusuo with a defined chemical structure. While its specific biological functions are yet to be thoroughly investigated, the rich pharmacology of related compounds from the same plant suggests its potential as a valuable lead compound for drug discovery, particularly in the areas of pain and inflammation. This guide provides the foundational chemical and physical data necessary to embark on such investigations and outlines a logical framework for exploring its therapeutic promise. Further research is essential to unlock the full potential of this natural product.

References

Unveiling the Enigma: A Technical Overview of Yuanamide's Potential Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific preliminary biological activity of Yuanamide is not currently available in publicly accessible scientific literature. This document provides a comprehensive overview of the known biological activities of related alkaloids from the Corydalis genus to offer a potential, albeit speculative, framework for future research into this compound.

Introduction

This compound is an alkaloid that has been isolated from plants of the Corydalis genus. While specific research into its biological effects is wanting, the rich history of pharmacologically active compounds derived from Corydalis species provides a compelling basis for investigating its potential. Alkaloids from this genus are known to possess a wide array of biological activities, including analgesic, anti-inflammatory, cardiovascular, and antimicrobial effects. This guide synthesizes the current understanding of Corydalis alkaloids to inform and direct future research into the specific properties of this compound.

Biological Activities of Corydalis Alkaloids: A Potential Roadmap for this compound

The diverse pharmacological effects of Corydalis alkaloids are well-documented.[1][2] These compounds often exhibit complex mechanisms of action, interacting with multiple biological targets. A summary of the prominent activities observed in other Corydalis alkaloids is presented below, offering a glimpse into the potential activities that this compound might possess.

Table 1: Summary of Biological Activities of Prominent Corydalis Alkaloids

| Biological Activity | Description | Key Alkaloids |

| Analgesic | Many alkaloids from Corydalis are recognized for their pain-relieving properties, often mediated through interactions with the central nervous system, including dopamine receptors.[3] | Tetrahydropalmatine (THP), Dehydrocorybulbine |

| Cardiovascular | Certain alkaloids have demonstrated beneficial effects on the cardiovascular system, including anti-arrhythmic properties, blood pressure reduction, and protection against stroke.[3][4] | dl-Tetrahydropalmatine (dl-THP), Dehydrocorydaline (DHC) |

| Anti-inflammatory | Anti-inflammatory activity is another hallmark of some Corydalis alkaloids, suggesting potential applications in inflammatory conditions.[5] | Dehydrocorydaline (DHC) |

| Sedative & Anxiolytic | The sedative and tranquilizing effects of certain alkaloids are attributed to their action on the central nervous system. | dl-Tetrahydropalmatine (dl-THP) |

| Antimicrobial | Extracts from Corydalis have shown activity against various microbial pathogens.[6] | Protopine, Coptisine |

| Anticancer | Some alkaloids, particularly of the protoberberine type, have exhibited cytotoxic effects against human cancer cell lines.[7] | Berberine |

| Acetylcholinesterase Inhibition | Potent inhibition of acetylcholinesterase by several Corydalis alkaloids suggests their potential in the management of neurological disorders.[7][8] | Dehydrocorydaline, Coptisine, Berberine, Palmatine |

Experimental Protocols

Due to the lack of specific published research on this compound, detailed experimental protocols for its biological evaluation are not available. Researchers interested in investigating this compound would need to adapt standard pharmacological and biochemical assays based on the suspected activities, drawing from methodologies used for other Corydalis alkaloids.

Potential Signaling Pathways: A Generalized View

The mechanisms of action for many Corydalis alkaloids involve the modulation of key signaling pathways. For instance, the well-studied alkaloid Tetrahydropalmatine (THP) is known to exert its analgesic and sedative effects by acting as an antagonist at dopamine D1 and D2 receptors.[3] While the specific pathways targeted by this compound remain to be discovered, the dopamine signaling pathway represents a plausible starting point for investigation.

Caption: A generalized schematic of the dopamine D2 receptor signaling pathway, a known target for some Corydalis alkaloids. Its relevance to this compound is speculative.

Conclusion and Future Directions

While the preliminary biological activity of this compound remains to be elucidated, the extensive pharmacological profile of other alkaloids from the Corydalis genus provides a strong rationale for its investigation. Future research should focus on a systematic screening of this compound against a panel of biological targets, including those known to be modulated by other Corydalis alkaloids. Such studies are essential to uncover the therapeutic potential of this novel compound and to pave the way for its potential development as a new therapeutic agent. The lack of current data underscores a significant opportunity for novel discoveries in the field of natural product pharmacology.

References

- 1. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. bohrium.com [bohrium.com]

- 3. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47944G [pubs.rsc.org]

- 8. Bioactive isoquinoline alkaloids from Corydalis saxicola - PubMed [pubmed.ncbi.nlm.nih.gov]

Yuanamide: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuanamide is a naturally occurring alkaloid belonging to the 8-oxo-dihydroberberine class of compounds. First isolated from plants of the Corydalis genus, this compound is a subject of interest within the scientific community for its potential pharmacological activities, characteristic of the diverse alkaloid profile of this plant family. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, what is known about its abundance, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Abundance

This compound is found in plants of the Corydalis genus, a member of the Papaveraceae family. Specifically, it has been identified in Corydalis yanhusuo (also known as Yan Hu Suo), a plant whose rhizome is extensively used in traditional Chinese medicine.[1]

While the presence of this compound in Corydalis yanhusuo is established, specific quantitative data on its abundance is limited in publicly available scientific literature. Studies on the alkaloid composition of Corydalis yanhusuo often focus on more abundant and well-known compounds. However, the total alkaloid content in the rhizome of Corydalis yanhusuo can be significant, with some analyses reporting up to approximately 12.7 mg/g.[2][3][4] The table below summarizes the abundance of several major alkaloids found in Corydalis yanhusuo to provide context for the general alkaloid content of its natural source.

| Alkaloid | Abundance in Corydalis yanhusuo Rhizome (mg/g) | Reference |

| Total Alkaloids | ~12.7 | [2][3][4] |

| Tetrahydropalmatine | Highly variable, can be a major component | [5] |

| Corydaline | - | |

| Protopine | - | |

| Dehydrocorydaline | - | |

| This compound | Data not available |

Note: The abundance of individual alkaloids can vary significantly depending on the plant's geographic origin, cultivation conditions, and the specific analytical methods used.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve multi-step processes. The following protocols are based on established methods for the extraction and analysis of alkaloids from Corydalis species and can be adapted for the specific study of this compound.

Extraction of Total Alkaloids from Corydalis yanhusuo

This protocol describes a general method for the solvent extraction of total alkaloids from the dried rhizomes of Corydalis yanhusuo.

Materials and Reagents:

-

Dried and powdered rhizomes of Corydalis yanhusuo

-

Ethanol (70-95%)

-

Ammonia solution or other base to adjust pH

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The powdered plant material is macerated or refluxed with an ethanol solution (e.g., 70% ethanol) with an adjusted alkaline pH (e.g., pH 10 with ammonia).

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous residue is acidified with HCl and then partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified with ammonia and extracted with a solvent such as ethyl acetate.

-

The organic layer containing the free alkaloids is collected, dried, and evaporated to yield the total alkaloid extract.

Isolation of this compound using Chromatography

Further purification of this compound from the total alkaloid extract is typically achieved through chromatographic techniques.

Materials and Reagents:

-

Total alkaloid extract

-

Silica gel or macroporous adsorption resin (e.g., NKA-9)

-

Chromatography column

-

Solvent systems for elution (e.g., gradients of chloroform/methanol or ethanol/water)

-

Thin-layer chromatography (TLC) plates for monitoring fractionation

-

High-performance liquid chromatography (HPLC) system for final purification

Procedure:

-

The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a chromatography column packed with a suitable stationary phase (e.g., silica gel or macroporous resin).

-

The column is eluted with a gradient of solvents of increasing polarity.

-

Fractions are collected and monitored by TLC to identify those containing compounds with similar retention factors.

-

Fractions containing the compound of interest are pooled and concentrated.

-

Final purification to obtain isolated this compound is often achieved using preparative or semi-preparative HPLC with a suitable column and mobile phase.

Quantification of this compound by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound in plant extracts is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode is typically used for the quantification of alkaloids.

-

MRM Transitions: For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This would require the determination of the specific precursor ion (the molecular ion of this compound) and a characteristic product ion.

Procedure:

-

Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various known concentrations.

-

Sample Preparation: The plant extract is accurately weighed, dissolved in a suitable solvent (e.g., methanol), filtered, and diluted to an appropriate concentration.

-

Analysis: The prepared standard solutions and samples are injected into the HPLC-MS/MS system.

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration in the extract.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activities and signaling pathways of this compound. However, as an 8-oxo-dihydroberberine alkaloid, it shares a core chemical structure with other bioactive compounds. For instance, berberine, a well-studied related alkaloid, is known to interact with various cellular targets and signaling pathways.

Based on the activities of structurally similar alkaloids, potential areas for future investigation of this compound's bioactivity could include:

-

Anti-inflammatory effects: Many berberine-related alkaloids exhibit anti-inflammatory properties.

-

Antimicrobial activity: The protoberberine alkaloid scaffold is known for its antibacterial and antifungal effects.

-

Neurological effects: Some Corydalis alkaloids are known to interact with the central nervous system.[6]

Proposed Signaling Pathway for Investigation:

Given that there is no direct evidence for this compound's signaling, a hypothetical workflow for investigating its potential mechanism of action is presented below. This workflow is based on common practices in drug discovery and molecular pharmacology.

Caption: A logical workflow for the investigation of this compound's biological activity and mechanism of action.

Conclusion

This compound is a constituent of the medicinally important plant Corydalis yanhusuo. While detailed information on its abundance and specific biological activities is currently lacking, established protocols for the extraction and analysis of related alkaloids provide a solid foundation for future research. Further investigation is warranted to fully characterize the pharmacological potential of this 8-oxo-dihydroberberine alkaloid and to elucidate its mechanism of action and potential role in novel drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Yuanamide: A Technical Guide to its Historical Context and Scientific Underpinnings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanamide, a protoberberine alkaloid identified within medicinal plants of the Corydalis and Stephania genera, stands as a compound of significant interest at the intersection of traditional medicine and modern pharmacology. For centuries, extracts from these plants have been a cornerstone of traditional healing practices, particularly in Traditional Chinese Medicine (TCM), for the management of pain, inflammation, and various other ailments. This in-depth technical guide provides a comprehensive overview of the historical context of this compound, rooted in the ethnobotanical uses of its source plants. It further delves into the scientific methodologies for its isolation and characterization, and explores its potential mechanisms of action, offering a foundation for future research and drug development endeavors.

Historical and Ethnobotanical Context

While direct historical records pertaining specifically to this compound are not available, its historical context is intrinsically linked to the traditional use of the plant genera in which it is found, primarily Corydalis and Stephania. These plants, belonging to the Papaveraceae and Menispermaceae families respectively, have a long and well-documented history in traditional medical systems across Asia.

Traditional Uses of Corydalis Species

Corydalis species, known as "Yan Hu Suo" (延胡索) in TCM, have been utilized for over a millennium to alleviate pain and invigorate the blood.[1][2] Traditional practitioners have employed these tubers for a wide range of painful conditions, including headaches, menstrual cramps, and abdominal pain.[3][4] The therapeutic actions of Corydalis are attributed in TCM to its ability to move "qi" and blood, thereby resolving stasis, which is considered a primary cause of pain.[2] Beyond pain relief, various Corydalis species have been traditionally used for their sedative, anti-inflammatory, and digestive-aiding properties.[1][5]

Traditional Uses of Stephania rotunda

Stephania rotunda, another plant genus in which related alkaloids are found, also holds a significant place in traditional medicine, particularly in Southeast Asia.[6] Different parts of the plant, including the tubers, have been used in folk medicine to treat a variety of ailments such as fever, asthma, and gastrointestinal issues.[6] The presence of a diverse array of alkaloids in these plants underscores their medicinal importance and provides a rationale for their broad spectrum of traditional applications.

Isolation and Structure Elucidation of this compound

This compound was first isolated from Corydalis plants.[1][7][8] Its structure was determined to be that of a new 8-oxo-dihydroberberine alkaloid through the use of spectroscopic and synthetic methodologies.[1][7][8]

General Experimental Protocol for Alkaloid Isolation from Corydalis

While the specific protocol for the initial isolation of this compound is not detailed in the readily available literature, a general methodology for the extraction and isolation of alkaloids from Corydalis species can be outlined as follows. This protocol serves as a foundational guide for researchers seeking to isolate this compound and other related alkaloids.

Table 1: General Protocol for Alkaloid Isolation

| Step | Procedure |

| 1. Plant Material Preparation | Dried and powdered tubers of the Corydalis species are used as the starting material. |

| 2. Extraction | The powdered material is typically extracted with a solvent such as methanol or ethanol, often using methods like maceration or Soxhlet extraction to ensure exhaustive extraction of the alkaloids. |

| 3. Acid-Base Partitioning | The crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The pH of the aqueous layer is then made basic, which deprotonates the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted into an organic solvent. |

| 4. Chromatographic Separation | The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the separation and purification of individual compounds. These techniques may include: - Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents of increasing polarity as the mobile phase. - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds. |

| 5. Structure Elucidation | The structure of the purified this compound is elucidated using a combination of spectroscopic techniques, including: - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. - Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the complete chemical structure and stereochemistry. - Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system. |

Quantitative Analysis

The concentration of alkaloids in Corydalis species can vary significantly depending on the species, geographical origin, and harvesting time. While specific quantitative data for this compound is not widely reported, studies have been conducted to quantify the total alkaloid content and the concentration of major alkaloids in various Corydalis species.

Table 2: Representative Alkaloid Content in Corydalis yanhusuo

| Alkaloid | Concentration Range (mg/g of dried rhizome) | Analytical Method |

| Total Alkaloids | 1.8 - 11 | HPLC-DAD[9] |

| Tetrahydropalmatine | ~5 (in some enriched products) | HPLC-DAD[9] |

Note: This table provides a general range and highlights the variability in alkaloid content. Specific concentrations of this compound would require targeted quantitative analysis.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound are still under investigation. However, based on the known biological activities of related protoberberine alkaloids and the traditional uses of Corydalis species for pain and inflammation, several potential pathways can be hypothesized.

Anti-inflammatory Activity

Protoberberine alkaloids are known to possess anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound may involve the modulation of key inflammatory pathways, such as the NF-κB signaling pathway.

Apoptotic and Anticancer Effects

Many isoquinoline alkaloids have demonstrated cytotoxic effects on cancer cells, often by inducing apoptosis (programmed cell death). This compound, as a member of this class, may exert anticancer effects through similar mechanisms. One potential target is the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the mitochondria.

Experimental Protocols for Bioactivity Assessment

To investigate the potential therapeutic properties of this compound, a series of in vitro and in vivo assays can be employed. The following are representative protocols for assessing anti-inflammatory and cytotoxic activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly in the areas of pain management, inflammation, and oncology. Future research should focus on:

-

Definitive Isolation and Characterization: Locating or reproducing the primary research on the isolation and full structural elucidation of this compound is crucial for establishing a definitive reference standard.

-

Quantitative Analysis: Systematic quantification of this compound in various Corydalis and Stephania species will aid in the standardization of herbal preparations and in understanding its contribution to their overall therapeutic effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound will be critical for its development as a targeted therapeutic agent.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound, a natural product with deep roots in traditional medicine, holds significant potential for modern drug discovery. Its association with plants that have been used for centuries to treat pain and inflammation provides a strong rationale for its further investigation. By applying rigorous scientific methodologies to understand its historical context, chemical properties, and biological activities, the scientific community can unlock the full therapeutic potential of this promising alkaloid. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this compound and its role in the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Effect of a Novel Non-Steroidal AMPamide on Inflammation and Sebogenesis by Suppressing TLR4 and TLR6-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Novel Corydalis Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The genus Corydalis stands as a prolific source of structurally diverse and pharmacologically significant isoquinoline alkaloids. These compounds have garnered considerable attention for their potential therapeutic applications, ranging from analgesia to anticancer and cardiovascular effects. The structural elucidation of novel alkaloids from this genus is a critical step in unlocking their full therapeutic potential. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the isolation, purification, and structural determination of these complex natural products, alongside insights into their mechanisms of action.

Isolation and Purification of Corydalis Alkaloids

The initial step in the discovery of novel alkaloids is their efficient extraction and separation from the plant matrix. A variety of techniques are employed, often in combination, to achieve the isolation of pure compounds.

Extraction Protocols

The choice of extraction method is crucial for maximizing the yield of alkaloids while minimizing the co-extraction of interfering substances.

Protocol 1: Solvent Extraction for Total Alkaloids [1][2]

This protocol outlines a general procedure for the extraction of total alkaloids from dried and powdered Corydalis tubers.

-

Maceration: The powdered plant material (e.g., 15 g) is first soaked in a 10% ammonia solution (e.g., 10 mL) for 12 hours. This basification step converts alkaloid salts into their free base form, increasing their solubility in organic solvents.

-

Extraction: The ammoniacal slurry is then repeatedly extracted with an organic solvent such as chloroform or 70% aqueous acetone at room temperature. Typically, three extraction cycles of 24 hours each are performed.[1][2]

-

Concentration: The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Reflux Extraction [3]

For a more exhaustive extraction, a reflux method can be employed.

-

Solvent Preparation: A solution of 70% ethanol with the pH adjusted to 10 using diluted ammonia is prepared.

-

Reflux: 500 g of coarse Corydalis powder is refluxed with 20 times its weight of the prepared solvent for 60 minutes. This process is repeated twice.

-

Filtration and Concentration: The filtrates from both reflux cycles are combined, and the ethanol is recovered under reduced pressure. The resulting aqueous solution is then diluted to a final concentration (e.g., 0.5 g of original drug per mL).[3]

Chromatographic Purification

Following extraction, the complex mixture of alkaloids is subjected to various chromatographic techniques to isolate individual compounds.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

-

Solvent System Selection: The choice of a suitable two-phase solvent system is critical for successful separation. A common system for Corydalis alkaloids is a mixture of carbon tetrachloride, trichloromethane, methanol, and 0.2 mol/L hydrochloric acid.[2]

-

Separation Procedure: The HSCCC column is first filled with the upper aqueous phase as the stationary phase. The lower organic mobile phase is then pumped through the column. Once hydrodynamic equilibrium is reached, the crude alkaloid sample, dissolved in a mixture of the upper and lower phases, is injected. Fractions are collected and analyzed for the presence of pure compounds.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the final purification and quantification of alkaloids.

-

Column: Reversed-phase columns, such as a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), are commonly used.[4]

-

Mobile Phase: A typical mobile phase for separating Corydalis alkaloids is a gradient of acetonitrile and water containing an acidic modifier like acetic acid or formic acid to ensure good peak shape for the basic alkaloids.[4] For preparative separations, pH-modulated mobile phases can enhance selectivity.[5]

-

Detection: A Diode Array Detector (DAD) is often used to monitor the elution of compounds at multiple wavelengths, which can aid in the initial characterization of the alkaloids based on their UV-Vis spectra.[4]

Structural Elucidation of Novel Alkaloids

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic Methods

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[4] Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide insights into the structural backbone of the alkaloid.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. A suite of 1D and 2D NMR experiments is typically employed:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular framework.

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry and three-dimensional structure of the molecule.[8][9] This technique was instrumental in elucidating the structure of alkaloids like sibiricine isolated from Corydalis sibirica.[9]

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel Corydalis alkaloid.

Quantitative Analysis of Corydalis Alkaloids

Accurate quantification of newly discovered alkaloids is essential for assessing their potential pharmacological activity and for quality control of herbal preparations. HPLC with DAD or MS detection is the most common method for quantitative analysis.

| Alkaloid | Plant Source | Concentration (mg/g) | Analytical Method | Reference |

| Tetrahydropalmatine | Corydalis yanhusuo rhizome | ~1.0 - 5.0 | HPLC-DAD | [4] |

| Dehydrocorybulbine | Corydalis yanhusuo rhizome | Varies | HPLC-DAD | [4] |

| Protopine | Corydalis yanhusuo dietary supplements | 0.1 - 1.5 | HPLC-DAD | [4] |

| Scoulerine | Corydalis yanhusuo dietary supplements | 0.2 - 2.0 | HPLC-DAD | [4] |

| Corydaline | Corydalis yanhusuo dietary supplements | 0.5 - 3.0 | HPLC-DAD | [4] |

Note: The concentrations of alkaloids can vary significantly depending on the species, geographical origin, and processing methods.[4]

Signaling Pathways Modulated by Corydalis Alkaloids

Understanding the molecular mechanisms by which Corydalis alkaloids exert their biological effects is crucial for drug development. Several key signaling pathways have been identified as targets for these compounds.

VEGFR2 Signaling Pathway in Angiogenesis

Certain Corydalis alkaloid extracts have been shown to inhibit angiogenesis, the formation of new blood vessels, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[10][11]

p38 MAPK Signaling Pathway in Cardiomyocyte Apoptosis

Alkaloids from Corydalis hendersonii have demonstrated cardioprotective effects by attenuating cardiomyocyte apoptosis through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12]

Dopamine Receptor Signaling

Several Corydalis alkaloids, such as tetrahydropalmatine, have been shown to interact with dopamine receptors, particularly the D1 and D2 subtypes.[1][5][13] This interaction is believed to be central to their analgesic and anti-addictive properties.[4]

References

- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 5. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray structural investigation on alkaloids. V. Crystal and molecular structure of sibiricine [isolated from Corydalis sibirica]. [agris.fao.org]

- 10. Alkaloid extract of Corydalis yanhusuo inhibits angiogenesis via targeting vascular endothelial growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkaloid extract of Corydalis yanhusuo inhibits angiogenesis via targeting vascular endothelial growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The alkaloids of Corydalis hendersonii Hemsl. contribute to the cardioprotective effect against ischemic injury in mice by attenuating cardiomyocyte apoptosis via p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Elucidating the Bioactivity of Yuanamide: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanamide, an alkaloid isolated from Corydalis species, represents a novel natural product with potential therapeutic applications. The comprehensive evaluation of its biological activity is crucial for understanding its mechanism of action and guiding further drug development efforts. This document provides detailed application notes and protocols for a panel of fundamental in vitro cell-based assays designed to characterize the cytotoxic, pro-apoptotic, and signaling pathway modulatory effects of this compound. The following protocols are presented as a foundational framework for investigating the cellular effects of this compound and can be adapted for other novel compounds.

Data Summary

The following tables present hypothetical data to illustrate the potential outcomes of the described assays.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 95.3 ± 3.8 |

| 5 | 78.1 ± 5.1 |

| 10 | 52.4 ± 4.5 |

| 25 | 28.9 ± 3.2 |

| 50 | 15.6 ± 2.1 |

| IC50 (µM) | 11.8 |

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |

| This compound (10 µM) | 25.7 ± 2.1 | 8.9 ± 1.2 |

| This compound (25 µM) | 48.3 ± 3.5 | 15.4 ± 1.9 |

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

| Pathway Component | Treatment | Relative Activity (% of Control) |

| NF-κB (p65) Nuclear Translocation | Vehicle Control | 100 |

| This compound (10 µM) | 45.2 | |

| p38 MAPK Phosphorylation | Vehicle Control | 100 |

| This compound (10 µM) | 210.5 | |

| Ceramide Synthase Activity | Vehicle Control | 100 |

| This compound (10 µM) | 185.3 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2][3][4]

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[5][6][7][8]

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer[5]

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within 1 hour.[5]

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

Investigation of Signaling Pathways

This protocol assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[9][10][11]

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

TNF-α (as a positive control for NF-κB activation)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

Primary antibody against NF-κB p65

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Treat cells with this compound for the desired time.

-

Fractionate the cells to obtain nuclear and cytoplasmic extracts.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and Western blotting to detect NF-κB p65 in both fractions.

-

Quantify the band intensities to determine the relative amount of nuclear p65.

This protocol evaluates the impact of this compound on the phosphorylation status of key kinases in the MAPK pathway, such as p38.[12][13][14]

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

Anisomycin (as a positive control for p38 activation)

-

Cell lysis buffer

-

Primary antibodies against total p38 and phospho-p38

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and determine the total protein concentration.

-

Perform Western blotting using antibodies against total and phosphorylated forms of the target MAPK.

-

Normalize the phosphorylated protein levels to the total protein levels.

This assay investigates the potential of this compound to modulate the ceramide signaling pathway, which is involved in apoptosis and cell cycle arrest.[15][16][17]

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

Ceramide Kinase Assay Kit

-

Lipid extraction reagents

Procedure:

-

Treat cells with this compound.

-

Extract lipids from the cells.

-

Measure ceramide levels using a ceramide kinase assay or by mass spectrometry.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. raybiotech.com [raybiotech.com]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Yuanamide in Human Plasma

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of the novel amide-containing molecule, Yuanamide, in human plasma. As specific details for this compound are not publicly available, this method has been developed based on established protocols for structurally similar endogenous lipids, such as N-acylethanolamines (NAEs) and ceramides. The protocol outlines a comprehensive workflow from sample preparation using protein precipitation, through to chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides a robust framework for researchers, scientists, and drug development professionals engaged in the study of this compound and its potential physiological roles.

Note: This method is a template and requires validation for the specific quantification of this compound.

Introduction

This compound is a novel amide-containing compound of interest in biomedical research. Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetics, pharmacodynamics, and potential role in signaling pathways. HPLC-MS/MS offers the high sensitivity and selectivity required for the precise measurement of low-abundance analytes in complex biological samples.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, leveraging established methodologies for analogous lipid species.[2][3][4]

Experimental

-

This compound analytical standard and internal standard (IS) (e.g., a stable isotope-labeled version of this compound).

-

HPLC-grade methanol, acetonitrile, isopropanol, and water.

-

Formic acid (LC-MS grade).

-

Ammonium formate (LC-MS grade).

-

Human plasma (sourced from a certified vendor).

Protein precipitation is a rapid and effective method for extracting lipids from plasma.[4][5]

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Methanol:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

The analysis is performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Table 1: HPLC Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Analyte |

| This compound | |

| This compound-IS | |

| Example: C16-Ceramide | |

| Example: Anandamide |

Note: MRM transitions and collision energies for this compound and its internal standard must be optimized by infusing the pure compounds into the mass spectrometer. The product ion m/z 264 is a characteristic fragment for many ceramides, while m/z 62 corresponds to the ethanolamine fragment of NAEs.[2][6]